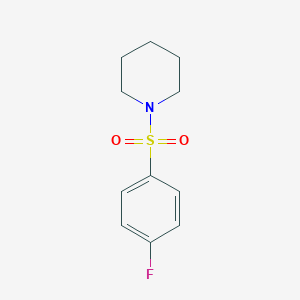

1-(4-Fluorophenylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZARDDKGQWNMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353836 | |

| Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-32-3 | |

| Record name | 1-[(4-Fluorophenyl)sulfonyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3)

Disclaimer: Publicly available information on the specific physicochemical properties, experimental protocols, and biological activity of 1-(4-Fluorophenylsulfonyl)piperidine (CAS 312-32-3) is limited. This guide provides foundational information for the compound and supplements it with data from closely related piperidine and arylsulfonamide analogs to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Core Compound Identification

This compound is a chemical compound identified by the CAS number 312-32-3 . It belongs to the class of N-sulfonylated piperidines, featuring a piperidine ring N-substituted with a 4-fluorophenylsulfonyl group. This structure suggests its potential as a scaffold in medicinal chemistry, drawing interest for its synthetic utility and potential biological activities inherent to the arylsulfonamide and piperidine moieties.

| Property | Value | Source |

| IUPAC Name | 1-(4-fluorophenyl)sulfonylpiperidine | [1] |

| CAS Number | 312-32-3 | |

| Molecular Formula | C₁₁H₁₄FNO₂S | [1] |

| Molecular Weight | 243.3 g/mol | [1] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | [1] |

Physicochemical Properties

Table of Predicted and Analog-Derived Physicochemical Properties:

| Property | Predicted/Analog-Based Value | Notes |

| Melting Point | Solid at room temperature | Based on the high molecular weight and crystalline nature of similar arylsulfonamides. |

| Boiling Point | > 200 °C (at 760 mmHg) | High boiling point is expected due to the molecular size and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); sparingly soluble in water. | The fluorophenylsulfonyl group increases lipophilicity. |

| pKa | Weakly basic | The nitrogen atom's basicity is significantly reduced by the electron-withdrawing sulfonyl group. |

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of N-arylsulfonylpiperidines involves the reaction of piperidine with a corresponding arylsulfonyl chloride in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of sulfonamides.

A generalized experimental protocol for the synthesis of this compound is as follows:

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine, 1.2-2.0 equivalents) at 0 °C.

-

Addition of Sulfonyl Chloride: A solution of 4-fluorobenzenesulfonyl chloride (1.0-1.1 equivalents) in the same solvent is added dropwise to the cooled reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram of a Generalized Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table of Predicted Spectral Data:

| Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic Protons: Two multiplets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.- Piperidine Protons (α to N): A multiplet around δ 3.0-3.5 ppm.- Piperidine Protons (β and γ to N): Overlapping multiplets in the upfield region (δ 1.4-1.8 ppm). |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm), with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).- Piperidine Carbons (α to N): A signal around δ 45-50 ppm.- Piperidine Carbons (β and γ to N): Signals in the upfield region (δ 20-30 ppm). |

| IR Spectroscopy | - S=O Stretching: Two strong absorption bands characteristic of a sulfonamide group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).- C-F Stretching: A strong band in the region of 1250-1000 cm⁻¹.- C-H Stretching: Bands for aromatic and aliphatic C-H bonds around 3100-2850 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.3).- Key Fragments: Fragmentation patterns would likely involve the loss of SO₂, cleavage of the piperidine ring, and fragmentation of the fluorophenyl group. |

Potential Biological Activity and Signaling Pathways

There is no specific biological activity reported for this compound in the public domain. However, the arylsulfonamide and piperidine moieties are common pharmacophores found in a wide range of biologically active molecules.

-

Arylsulfonamides: This class of compounds is known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects. They are key components of carbonic anhydrase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and various receptor antagonists.

-

Piperidines: The piperidine ring is a prevalent scaffold in many pharmaceuticals, particularly those targeting the central nervous system (CNS). It is found in opioids, antipsychotics, and antihistamines. The conformationally restricted nature of the piperidine ring can be advantageous for optimizing ligand-receptor interactions.

Given the combination of these two pharmacophores, this compound could be investigated for a variety of biological targets. A hypothetical screening cascade for such a compound is outlined below.

Diagram of a Hypothetical Biological Screening Workflow:

Caption: A hypothetical workflow for the biological evaluation of a novel compound.

Safety and Handling

Specific safety and handling information for this compound is not detailed in the available literature. However, based on the general properties of related chemicals, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS 312-32-3) is a chemical compound with a structure that suggests potential for applications in medicinal chemistry and drug discovery. While specific experimental data on its properties, synthesis, and biological activity are currently limited in the public domain, this guide provides a foundational understanding based on its chemical identity and the well-established characteristics of its constituent arylsulfonamide and piperidine moieties. Further experimental investigation is required to fully elucidate the profile of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their own in-depth studies.

References

Physical and chemical properties of 1-(4-Fluorophenylsulfonyl)piperidine

An In-depth Technical Guide on 1-(4-Fluorophenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide incorporates predicted data and general methodologies derived from closely related compounds. All data of a predictive nature are clearly indicated.

Core Physical and Chemical Properties

This compound is a sulfonyl derivative of piperidine, featuring a 4-fluorophenyl group attached to the sulfonyl moiety. Its chemical structure and properties are of interest to researchers in medicinal chemistry and drug discovery, as the sulfonylpiperidine scaffold is present in various biologically active molecules.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 312-32-3 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄FNO₂S | [2][4] |

| Molecular Weight | 243.3 g/mol | [2][4] |

| IUPAC Name | 1-[(4-fluorophenyl)sulfonyl]piperidine | [2] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | [2] |

| Boiling Point | 352.4 ± 44.0 °C (Predicted) | [4] |

| Density | 1.287 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | -4.87 ± 0.20 (Predicted) | [4] |

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes the nucleophilic substitution reaction between piperidine and 4-fluorobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

-

Piperidine

-

4-Fluorobenzenesulfonyl chloride

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred piperidine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

-

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl group (S=O stretching).

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the characterization methods.

Caption: Proposed synthetic workflow for this compound.

Caption: Logical workflow for the structural characterization of the synthesized compound.

Potential Biological Significance

While no specific biological activity has been reported for this compound, the broader class of sulfonylpiperidine derivatives has been investigated for various therapeutic applications. Notably, some sulfonylpiperidines act as antibacterial agents by inhibiting Gram-positive thymidylate kinase (TMK).[2][5] Additionally, certain arylalkylsulfonyl piperidine derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in a range of neurological disorders.[1] These findings suggest that this compound could be a valuable scaffold for the development of new therapeutic agents.

References

- 1. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(4-Fluorophenylsulfonyl)piperidine

This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic approach for 1-(4-Fluorophenylsulfonyl)piperidine. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Core Compound Data

This compound is a chemical compound featuring a piperidine ring attached to a fluorophenylsulfonyl group. Its key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₁₁H₁₄FNO₂S |

| Molecular Weight | 243.3 g/mol [] |

| IUPAC Name | 1-(4-fluorophenyl)sulfonylpiperidine[] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F[] |

Representative Experimental Protocols

Objective: To synthesize this compound by the reaction of piperidine with 4-fluorophenylsulfonyl chloride.

Materials:

-

Piperidine

-

4-Fluorophenylsulfonyl chloride

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (Et₃N) as a base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve 4-fluorophenylsulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) and Mass Spectrometry (MS).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Potential Applications in Drug Development

Piperidine and its derivatives are significant scaffolds in medicinal chemistry and drug design.[2] These structures are present in numerous approved drugs.[3] The introduction of a fluorophenylsulfonyl group can modulate the physicochemical properties of the piperidine ring, such as its lipophilicity and metabolic stability, which can be advantageous for developing new therapeutic agents.[4] While specific signaling pathways for this compound are not detailed in the provided search results, compounds with similar structures often serve as intermediates in the synthesis of biologically active molecules targeting a range of conditions, including neurological disorders.[4]

The following diagram illustrates a hypothetical signaling pathway where a piperidine-based inhibitor might act, a common theme in drug discovery.

References

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenylsulfonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the versatile building block, 1-(4-Fluorophenylsulfonyl)piperidine. This compound is of significant interest in medicinal chemistry and drug discovery as a key intermediate for the synthesis of a variety of pharmacologically active molecules. This document details the most probable and efficient synthetic route, outlines a detailed experimental protocol, presents relevant quantitative data, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound is a sulfonylpiperidine derivative that serves as a crucial scaffold in the development of novel therapeutic agents. The incorporation of the 4-fluorophenylsulfonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and cellular permeability. This guide offers a detailed procedure for the preparation of this important building block, enabling researchers to reliably synthesize it for their discovery and development pipelines.

Synthetic Pathway

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and piperidine. This reaction is a classic example of sulfonamide bond formation.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for similar sulfonamide formations.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Fluorobenzenesulfonyl chloride | C₆H₄ClFO₂S | 194.61 | 349-88-2 |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 |

| Triethylamine (or Pyridine) | (C₂H₅)₃N | 101.19 | 121-44-8 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 |

| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |

| Brine | NaCl | 58.44 | 7647-14-5 |

Procedure

-

Reaction Setup: To a solution of piperidine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 equivalents).

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.0 equivalent) in DCM to the reaction mixture dropwise over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Molar Ratios | |

| Piperidine | 1.0 eq |

| 4-Fluorobenzenesulfonyl Chloride | 1.0 eq |

| Triethylamine | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Product Information | |

| Molecular Formula | C₁₁H₁₄FNO₂S |

| Molecular Weight | 243.3 g/mol |

| Expected Yield | 80-95% (based on analogous reactions) |

| Appearance | White to off-white solid |

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): ~7.7-7.8 (m, 2H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H), ~3.0-3.2 (m, 4H, piperidine-H), ~1.6-1.8 (m, 4H, piperidine-H), ~1.4-1.6 (m, 2H, piperidine-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): Aromatic carbons (~165 (d), ~130 (d), ~129, ~116 (d)), Piperidine carbons (~47, ~25, ~23) |

| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₅FNO₂S⁺: 244.08, found: 244.08 |

| Melting Point | To be determined experimentally. |

Safety Information

-

4-Fluorobenzenesulfonyl chloride: Corrosive and reacts with water. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

-

Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

-

Dichloromethane: Can cause skin and eye irritation. May be carcinogenic. Handle with appropriate PPE in a fume hood.

Conclusion

This technical guide provides a robust and detailed framework for the successful synthesis of this compound. The outlined protocol, based on well-established chemical principles, offers a reliable method for obtaining this valuable building block for applications in drug discovery and development. Adherence to the safety precautions is crucial for the safe execution of this synthesis.

Spectroscopic Profile of 1-(4-Fluorophenylsulfonyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Fluorophenylsulfonyl)piperidine. Due to the limited availability of published experimental data for this specific compound, this document presents expected and representative spectroscopic values derived from closely related chemical analogs. Detailed experimental protocols for obtaining such data are also included, alongside a visual representation of the general experimental workflow.

Introduction

This compound is a chemical compound containing a piperidine ring attached to a 4-fluorophenylsulfonyl group. The spectroscopic analysis of this molecule is crucial for its identification, purity assessment, and structural elucidation, which are vital steps in chemical research and drug development. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Multiplet | 2H | Ar-H (ortho to SO₂) |

| ~7.2 - 7.3 | Multiplet | 2H | Ar-H (ortho to F) |

| ~3.0 - 3.2 | Multiplet | 4H | -N-CH₂ - (Piperidine) |

| ~1.6 - 1.7 | Multiplet | 4H | -CH₂-CH₂ -CH₂- (Piperidine) |

| ~1.5 - 1.6 | Multiplet | 2H | -CH₂-CH₂ -CH₂- (Piperidine) |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 (d, ¹JCF ≈ 255 Hz) | C -F |

| ~135 | Ar-C (ipso to SO₂) |

| ~130 (d, ³JCF ≈ 9 Hz) | Ar-C H (ortho to SO₂) |

| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C H (ortho to F) |

| ~47 | -N-C H₂- (Piperidine) |

| ~25 | -CH₂-C H₂-CH₂- (Piperidine) |

| ~23 | -CH₂-C H₂-CH₂- (Piperidine) |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Strong | Aliphatic C-H stretch |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1230 | Strong | C-F stretch |

| ~950 | Medium | S-N stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 243.07 | [M]⁺ (Molecular Ion) |

| 159.01 | [M - C₅H₁₀N]⁺ |

| 84.08 | [C₅H₁₀N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[5] Further dilute this stock solution to a final concentration of around 1-10 µg/mL.[5]

-

Instrumentation : Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition :

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenylsulfonyl)piperidine

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-(4-Fluorophenylsulfonyl)piperidine, a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted physicochemical properties based on its chemical structure and provides detailed experimental protocols for its determination.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₄FNO₂S.[] Its structure consists of a piperidine ring attached to a sulfonyl group, which is in turn bonded to a 4-fluorophenyl group. The presence of the sulfonylpiperidine moiety and the fluorinated phenyl ring suggests its potential relevance in medicinal chemistry, as these functional groups are present in numerous biologically active molecules. Understanding the solubility and stability of this compound is a critical first step in its evaluation for any potential therapeutic application.

Physicochemical Properties (Predicted and from similar compounds):

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₁H₁₄FNO₂S | [] |

| Molecular Weight | 243.3 g/mol | [] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar sulfonamides |

| Melting Point | Not available | - |

| pKa | Predicted to be weakly basic due to the piperidine nitrogen | Inferred from piperidine's pKa (~11) and the electron-withdrawing effect of the sulfonyl group |

| LogP | Predicted to be moderately lipophilic | Inferred from the presence of the phenyl and piperidine rings |

Solubility Profile

The solubility of a compound is a crucial determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The solubility of this compound is influenced by its molecular structure, specifically the interplay between the polar sulfonyl group and the nonpolar piperidine and fluorophenyl rings.

Predicted Solubility

Based on its structure, the following solubility profile can be predicted:

-

Aqueous Solubility: The compound is expected to have low intrinsic aqueous solubility due to the presence of the hydrophobic phenyl and piperidine rings. The polar sulfonyl group may contribute to some degree of water solubility, but overall, it is likely to be poorly soluble in neutral aqueous solutions.

-

pH-Dependent Solubility: The piperidine nitrogen is basic and can be protonated at acidic pH. Therefore, the solubility of this compound is expected to increase significantly in acidic solutions (e.g., pH 1-4) due to the formation of a more soluble salt. In basic solutions, the compound is expected to remain in its less soluble, neutral form.

-

Organic Solvent Solubility: The compound is predicted to be soluble in a range of organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. It is also expected to have some solubility in lower alcohols like methanol and ethanol.

Experimental Protocol for Solubility Determination

A systematic approach is required to experimentally determine the solubility of this compound.[2][3][4][5][6]

Objective: To determine the thermodynamic solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

Water (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Aqueous buffers (e.g., citrate, phosphate) at various pH values (e.g., 2, 4, 6, 8, 10)

-

Organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

pH meter

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent (e.g., water, buffers, organic solvents) in separate vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Equilibrate the samples on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in each solvent based on the concentration of the saturated solution and the dilution factor.

-

Data Presentation:

The results should be summarized in a table as follows:

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | ~7 | 25 | ||

| PBS | 7.4 | 37 | ||

| Buffer | 2.0 | 25 | ||

| Buffer | 4.0 | 25 | ||

| Buffer | 6.0 | 25 | ||

| Buffer | 8.0 | 25 | ||

| Buffer | 10.0 | 25 | ||

| Ethanol | N/A | 25 | ||

| DMSO | N/A | 25 |

Workflow for Solubility Determination:

Stability Profile

The chemical stability of a compound is a critical parameter that affects its shelf-life, storage conditions, and in vivo performance.[7][8][9][10][11] Stability studies are essential to identify potential degradation products and understand the degradation pathways.

Predicted Stability

The this compound molecule has several functional groups that could be susceptible to degradation:

-

Sulfonamide Bond: The C-S bond in the sulfonamide group is generally stable, but it can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common than amide hydrolysis.

-

Piperidine Ring: The piperidine ring is a saturated heterocycle and is generally stable. However, oxidation of the nitrogen or adjacent carbons could occur under oxidative stress.

-

Aromatic Ring: The 4-fluorophenyl ring is electron-rich and could be susceptible to electrophilic attack or photolytic degradation.

Overall, the compound is expected to be relatively stable under neutral conditions but may degrade under harsh acidic, basic, oxidative, or photolytic stress.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to identify the likely degradation products and pathways and to develop a stability-indicating analytical method.[12][13]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution (e.g., in acetonitrile or methanol)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)

-

A photostability chamber or a light source with controlled UV and visible light output

-

A temperature-controlled oven

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

For each stress condition, mix the drug solution with the stressor in a vial. A control sample (drug solution without the stressor) should also be prepared.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the drug solution to a final concentration of 0.1 M or 1 M. Incubate at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Add NaOH to the drug solution to a final concentration of 0.1 M or 1 M. Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Add H₂O₂ to the drug solution to a final concentration of 3% or higher. Incubate at room temperature for a defined period.

-

Thermal Degradation: Store the drug solution (and solid drug) in an oven at a high temperature (e.g., 80-100 °C) for a defined period.

-

Photostability: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC-PDA method. The method should be able to separate the parent drug from all degradation products.

-

Monitor the peak purity of the parent drug using the PDA detector.

-

Quantify the amount of parent drug remaining and the amount of each degradation product formed.

-

Use LC-MS to identify the mass of the degradation products to help elucidate their structures.

-

Data Presentation:

The results should be tabulated to show the percentage of the parent drug remaining and the percentage of major degradation products formed under each stress condition.

| Stress Condition | Time (h) | Parent Drug Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |

| 0.1 M HCl, 60°C | 2 | |||

| 8 | ||||

| 24 | ||||

| 0.1 M NaOH, RT | 2 | |||

| 8 | ||||

| 24 | ||||

| 3% H₂O₂, RT | 2 | |||

| 8 | ||||

| 24 | ||||

| 80°C | 24 | |||

| Photostability | 24 |

Workflow for Forced Degradation Study:

Conclusion

While specific experimental data on the solubility and stability of this compound is limited in the public domain, this technical guide provides a framework for understanding its likely properties and for designing the necessary experiments to determine them. The compound is predicted to be a poorly water-soluble, moderately lipophilic molecule with increased solubility in acidic conditions. Its stability is expected to be good under neutral conditions, with potential for degradation under harsh environmental stresses. The detailed experimental protocols and workflows provided herein offer a clear path for researchers to generate the critical data needed to advance the development of this compound or any new chemical entity. Accurate and comprehensive characterization of solubility and stability is a cornerstone of successful drug discovery and development.

References

- 2. scribd.com [scribd.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 6. deredpill.com [deredpill.com]

- 7. japsonline.com [japsonline.com]

- 8. gmpsop.com [gmpsop.com]

- 9. qualityhub.com [qualityhub.com]

- 10. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 11. www3.paho.org [www3.paho.org]

- 12. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Rising Potential of Fluorophenylsulfonyl Piperidines: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide offers an in-depth analysis of fluorophenylsulfonyl piperidine derivatives, a promising class of compounds demonstrating significant biological activity across various therapeutic areas. Synthesizing current research, this document details their potential as enzyme inhibitors and modulators of key signaling pathways, particularly in oncology and neurodegenerative diseases. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the structure-activity relationships, experimental validation, and therapeutic applications of this versatile chemical scaffold.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its synthetic tractability and favorable physicochemical properties make it an ideal building block for creating diverse chemical libraries. When combined with a fluorophenylsulfonyl moiety, the resulting derivatives gain unique electronic and lipophilic characteristics, enhancing their ability to interact with biological targets. The strong electron-withdrawing nature of the sulfonyl group, coupled with the metabolic stability and binding interactions often conferred by fluorine, has led to the development of potent and selective inhibitors for a range of enzymes and receptors. This guide summarizes the key findings in this area, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological processes.

Key Biological Activities and Quantitative Data

Research has highlighted the potential of fluorophenylsulfonyl piperidine derivatives in several key areas, most notably as anticancer agents and as modulators of central nervous system (CNS) targets.

Anticancer Activity

The anticancer potential of these derivatives often stems from their ability to inhibit key enzymes involved in tumor growth, proliferation, and angiogenesis, such as receptor tyrosine kinases (e.g., VEGFR-2), matrix metalloproteinases (MMPs), and hormone receptors like the androgen receptor (AR).

Table 1: Anticancer Activity of Selected Sulfonyl Piperidine Derivatives

| Compound Class / ID | Target / Cell Line | Activity Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| N-Sulfonylpiperidine (Cmpd 8) | VEGFR-2 | Enzyme Inhibition | 0.0554 µM | [1] |

| N-Sulfonylpiperidine (Cmpd 8) | HCT-116 (Colon) | Antiproliferative | 3.94 µM | [1] |

| N-Sulfonylpiperidine (Cmpd 8) | HepG-2 (Liver) | Antiproliferative | 3.76 µM | [1] |

| N-Sulfonylpiperidine (Cmpd 8) | MCF-7 (Breast) | Antiproliferative | 4.43 µM | [1] |

| N-(4-(benzyloxy)phenyl)-sulfonamide (T1-12) | Androgen Receptor | Antagonism | 0.47 µM | [2] |

| α-Sulfone Hydroxamate (Cmpd 13) | MMP-13 | Enzyme Inhibition | 5 nM | [3] |

| α-Sulfone Hydroxamate (Cmpd 13) | MMP-2 | Enzyme Inhibition | 2.6 nM | [3] |

| α-Sulfone Hydroxamate (Cmpd 13) | MMP-1 (selectivity) | Enzyme Inhibition | 6600 nM |[3] |

Central Nervous System (CNS) Activity

In the CNS, these derivatives have shown high potency as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the progression of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help manage the cognitive symptoms of the disease.

Table 2: CNS-Targeted Activity of a Sulfonyl Piperidine Derivative

| Compound Name | Target | Activity Type | Potency (IC₅₀) | Reference |

|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.56 nM |[4] |

Experimental Protocols and Methodologies

The biological activities summarized above are determined through a variety of established in vitro assays. Below are detailed protocols for key experimental procedures.

General Synthesis of N-(Fluorophenylsulfonyl)piperidine Derivatives

The synthesis of the title compounds typically involves a standard nucleophilic substitution reaction.

References

- 1. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Discovery of Nâ(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 3. scispace.com [scispace.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its versatility and favorable pharmacological properties.[2][3] This technical guide provides a comprehensive overview of the role of the piperidine motif in drug design and development. We will explore its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, quantitative data, experimental protocols, and visual representations of its impact on biological pathways, this document aims to serve as a valuable resource for professionals in the field of drug discovery.

Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3]

-

Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically falling in the range of 8-11. At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[4]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[5] This balance can be fine-tuned through substitution, allowing medicinal chemists to modulate a compound's solubility and its ability to cross biological membranes, including the blood-brain barrier.

-

Metabolic Stability: The piperidine ring is generally metabolically stable. However, functionalization at positions adjacent to the nitrogen atom can influence its metabolic fate.[3]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize key quantitative data for a selection of prominent piperidine-containing drugs, illustrating the impact of the piperidine scaffold on their physicochemical and biological properties.

Table 1: Physicochemical Properties of Selected FDA-Approved Piperidine-Containing Drugs

| Drug | Therapeutic Class | pKa | logP | Aqueous Solubility (mg/mL) |

| Risperidone | Antipsychotic | 8.2 | 3.3 | 0.05 |

| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 0.1 |

| Haloperidol | Antipsychotic | 8.3 | 4.3 | 0.01 |

| Methylphenidate | CNS Stimulant | 8.8 | 1.4 | 13 |

| Raloxifene | SERM | 9.5 | 5.0 | <0.001 |

| Fentanyl | Opioid Analgesic | 8.4 | 4.0 | 0.025 |

Note: Values are approximate and can vary depending on the experimental conditions and data source.

Table 2: Biological Activity of Piperidine-Based Opioid Agonists

| Compound | Receptor Target | Kᵢ (nM) | IC₅₀ (nM) |

| Fentanyl | µ-opioid receptor | 0.39 | 1.1 |

| Sufentanil | µ-opioid receptor | 0.02 | 0.15 |

| Remifentanil | µ-opioid receptor | 1.4 | 1.8 |

| Meperidine | µ-opioid receptor | 200 | 400 |

Data represents binding affinity (Kᵢ) and functional potency (IC₅₀) at the µ-opioid receptor.

Table 3: Inhibitory Activity of Nipecotic Acid Derivatives on GABA Transporters (GATs)

| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | GAT-4 IC₅₀ (µM) |

| (R)-Nipecotic acid | 2.6 | 310 | 29 | 16 |

| Tiagabine | 0.04 | >100 | 14 | 2.3 |

| (S)-SNAP-5114 | >100 | >100 | 0.8 | 0.2 |

IC₅₀ values represent the concentration required to inhibit 50% of GABA uptake by the respective transporter subtype.[6][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of many piperidine-containing drugs are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism (Risperidone & Haloperidol)

Atypical antipsychotics like risperidone and typical antipsychotics like haloperidol exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[1][2] Blockade of these receptors helps to alleviate the positive and negative symptoms of schizophrenia.[8]

Acetylcholinesterase Inhibition (Donepezil)

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9] By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is beneficial in the treatment of Alzheimer's disease.[10]

GABA Transporter Inhibition (Nipecotic Acid Derivatives)

Derivatives of nipecotic acid, such as tiagabine, act as inhibitors of GABA transporters (GATs), primarily GAT-1.[11] By blocking the reuptake of GABA from the synaptic cleft, these drugs increase the concentration of this inhibitory neurotransmitter, leading to enhanced GABAergic neurotransmission. This mechanism is effective in the treatment of epilepsy.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of piperidine-containing compounds.

Synthesis of Piperidine-Containing Drugs

The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences to construct and functionalize the heterocyclic core.

Protocol 1: Asymmetric Synthesis of Chiral Piperidines via Rhodium-Catalyzed Reductive Transamination [1][2]

This protocol describes a method for the synthesis of chiral piperidines from pyridinium salts.

-

Materials: Pyridinium salt, (R)-1-phenylethylamine, [Cp*RhCl₂]₂, Dichloromethane (CH₂Cl₂), Water (H₂O), Formic acid, Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Silica gel.

-

Procedure:

-

To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

-

Biological Evaluation Assays

Protocol 2: Radioligand Binding Assay for Opioid Receptors [13]

This assay is used to determine the binding affinity of a compound to opioid receptors.

-

Materials: Cell membranes expressing the opioid receptor of interest, radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptor), test compound, non-specific binding control (e.g., naloxone), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation counter.

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + test compound at various concentrations).

-

Add the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method) [4][14]

This colorimetric assay measures the ability of a compound to inhibit AChE activity.

-

Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (ATCh) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), test compound, assay buffer (e.g., phosphate buffer, pH 8.0), 96-well plate, spectrophotometer.

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add the assay buffer, DTNB, and the test compound at various concentrations.

-

Add the AChE enzyme to each well and incubate for a pre-determined time.

-

Initiate the reaction by adding the ATCh substrate.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Protocol 4: Cell-Based GABA Uptake Assay [15]

This assay measures the inhibition of GABA uptake into cells expressing GABA transporters.

-

Materials: Cells expressing the GABA transporter of interest (e.g., GAT-1), [³H]-GABA, test compound, assay buffer, cell culture plates, scintillation counter.

-

Procedure:

-

Culture the cells in appropriate plates.

-

Prepare a dilution series of the test compound.

-

Pre-incubate the cells with the test compound or vehicle for a specified time.

-

Add [³H]-GABA to initiate the uptake.

-

Incubate for a short period to allow for GABA uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of GABA uptake for each concentration of the test compound.

-

Determine the IC₅₀ value from the dose-response curve.

-

Conclusion

The piperidine motif continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. benchchem.com [benchchem.com]

- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 11. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Piperidinol Analogs as Promising Anti-Tuberculosis Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), urgently necessitates the discovery and development of novel therapeutics with new mechanisms of action.[1][2] In this pursuit, a class of compounds known as piperidinol analogs has emerged as a promising scaffold for the development of potent anti-tuberculosis agents. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and mechanisms of action of these promising molecules.

Discovery and Initial Optimization

The journey of piperidinol analogs as anti-TB agents began with the high-throughput screening of commercially available compound libraries.[3] This effort identified a novel piperidinol-containing molecule, hereafter referred to as the initial hit, which demonstrated noteworthy activity against Mtb.[1][3] The confirmation of its anti-tuberculosis activity through resynthesis and biological reevaluation, with a Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL, spurred further investigation into this chemical class.[3] The structural similarity of the initial hit to existing orally bioavailable drugs and the absence of prior reports of similar compounds with anti-tuberculosis activity suggested a novel pharmacophore with a low probability of cross-resistance to existing therapies.[3]

To explore the structure-activity relationship (SAR) and enhance the potency of the initial hit, a focused library of analogs was synthesized and evaluated. This initial optimization effort led to the identification of compounds with significantly improved anti-tuberculosis activity.

Quantitative Analysis of Anti-Tuberculosis Activity

The anti-mycobacterial activity of the synthesized piperidinol analogs was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various strains of Mycobacterium tuberculosis. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Anti-Tuberculosis Activity of Initial Piperidinol Analogs

| Compound | Stereochemistry at C-2' | R Group | MIC (μg/mL) against Mtb H37Rv |

| 1 | Racemic | H | 1.5 |

| 2 | Racemic | CH₃ | >25 |

| 4a | S | 4-Cl | 1.9 |

| 4b | R | 4-Cl | 1.4 |

| 4c | S | H | 18.8 |

| 4d | R | H | 17.5 |

| 4e | S | 2-CH₃ | 16.3 |

| 4f | R | 2-CH₃ | 15.0 |

| 4m | S | 4-CF₃ | 1.7 |

| 4n | R | 4-CF₃ | 2.5 |

| 4o | S | 2,5-(CH₃)₂ | >25 |

| 4p | R | 2,5-(CH₃)₂ | >25 |

Data compiled from literature.[3]

Table 2: Anti-Tuberculosis Activity of Analogs with Modifications to the Piperidinol Core

| Compound | A-Ring Substitution | B-Ring Substitution | MIC (μg/mL) against Mtb H37Rv |

| 4b | 4-Cl, 3-CF₃ | 4-Cl | 1.4 |

| 5a | H | 4-Cl | >25 |

| 5b | 4-F | 4-Cl | 12.5 |

| 5c | 4-CH₃ | 4-Cl | >25 |

Data compiled from literature.[3]

The SAR studies revealed that the stereochemistry at the secondary hydroxyl group and the nature of the substituent on the phenoxy C-ring significantly influenced the anti-tuberculosis activity.[3] Specifically, the (R)-enantiomer with a 4-chloro substituent (compound 4b ) and the (S)-enantiomer with a 4-trifluoromethyl substituent (compound 4m ) were among the most potent analogs.[3] Further modifications to the 4-chloro-3-(trifluoromethyl)phenyl piperidinol core generally led to a decrease in activity, highlighting the importance of these specific substitutions for potent anti-mycobacterial effects.[3]

Synthetic Methodologies

The synthesis of the piperidinol analogs involved multi-step chemical reactions, with distinct pathways for racemic and chiral compounds.

General Synthesis of Racemic Piperidinol Analogs

The racemic analogs were synthesized starting from commercially available piperidinol and racemic epoxide starting materials. The key step involved the ring-opening of the epoxide by the piperidine nitrogen.

General Synthesis of Chiral Piperidinol Analogs

The synthesis of chiral piperidinol analogs commenced with optically active epichlorohydrin, which was reacted with a substituted phenol or thiophenol to yield a chiral epoxide intermediate. This intermediate was then reacted with the appropriate 4-substituted-4-piperidinol to afford the final chiral products.

Experimental Protocols

Synthesis of 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (Compound 4m)

To a solution of crude (S)-3-(4-(trifluoromethyl)phenoxy)-1,2-epoxypropane (2 mmol) in ethanol (10 mL) was added 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol (2 mmol). The reaction mixture was refluxed for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol) to afford the title compound. The final product was characterized by ¹H NMR and mass spectrometry.[3]

In Vitro Anti-Tuberculosis Activity Assay

The anti-tuberculosis activity of the synthesized compounds was determined using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin, dextrose, catalase). The compounds were dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of each compound were prepared in a 96-well microplate. An equal volume of Mtb H37Rv inoculum was added to each well. The plates were incubated at 37 °C for 7 days. After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. The fluorescence was measured, and the MIC was determined as the lowest concentration of the compound that inhibited fluorescence by 90% compared to the control wells.

Unraveling the Mechanisms of Action

Research into the mode of action of piperidinol analogs has revealed at least two distinct mechanisms by which they exert their anti-tuberculosis effects.

Inhibition of Arylamine N-Acetyltransferase (NAT)

One class of piperidinol derivatives has been shown to inhibit the mycobacterial arylamine N-acetyltransferase (NAT) enzyme.[4][5][6] NAT is crucial for the survival of M. tuberculosis within macrophages, as it is involved in the catabolism of cholesterol, a key nutrient source for the bacterium during latent infection.[4] The inhibition of NAT by these piperidinol analogs is proposed to occur through a covalent modification mechanism.[4][5]

Inhibition of MmpL3 Mycolic Acid Flippase

More recently, a piperidinol-containing molecule, designated PIPD1, and its analogs have been found to target MmpL3, an essential inner membrane protein in M. tuberculosis.[1][7] MmpL3 functions as a "flippase," responsible for translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][7] Mycolic acids are fundamental components of the protective mycobacterial cell wall. By inhibiting MmpL3, these piperidinol analogs disrupt the synthesis of the cell wall, leading to bactericidal activity.[1][7] Importantly, this inhibition appears to be a direct effect on the flippase activity of MmpL3 and not due to a disruption of the proton motive force.[1][7]

Conclusion and Future Directions

The discovery and development of piperidinol analogs represent a significant advancement in the search for novel anti-tuberculosis therapeutics. These compounds exhibit potent activity against M. tuberculosis, including drug-resistant strains, and act through mechanisms distinct from current first- and second-line drugs. The detailed structure-activity relationships provide a roadmap for further optimization to improve potency, selectivity, and pharmacokinetic properties. The elucidation of their mechanisms of action, targeting essential pathways such as mycolic acid transport and cholesterol metabolism, validates these cellular processes as vulnerable targets for anti-TB drug development. Future research should focus on lead optimization to identify candidates with suitable profiles for preclinical and clinical development, ultimately aiming to deliver a new generation of effective treatments to combat the global threat of tuberculosis.

References

- 1. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Drugs against Tuberculosis: Problems, Progress, and Evaluation of Agents in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidinols That Show Anti-Tubercular Activity as Inhibitors of Arylamine N-Acetyltransferase: An Essential Enzyme for Mycobacterial Survival Inside Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of Piperidinols as Potential Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. A piperidinol-containing molecule is active against Mycobacterium tuberculosis by inhibiting the mycolic acid flippase activity of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Piperidine Derivatives in Drug Discovery

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] As the most common N-heterocycle found in FDA-approved drugs, its significance is unparalleled.[2][3] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[4][5][6] The ring's sp³-hybridized, three-dimensional structure allows for precise spatial arrangement of substituents, which is critical for optimizing drug-target interactions and improving pharmacokinetic properties like metabolic stability and membrane permeability.[1][3]

This document provides detailed application notes and experimental protocols for key synthetic methodologies used to construct piperidine derivatives, tailored for researchers, scientists, and drug development professionals.

Catalytic Hydrogenation of Pyridines

Application Notes

The catalytic hydrogenation of pyridines is the most direct and atom-economical method for synthesizing the piperidine core.[1][2] This reaction involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart using hydrogen gas and a metal catalyst.[2] While conceptually simple, the process can be challenging due to the aromatic stability of the pyridine ring and the potential for the nitrogen atom in both the starting material and the product to act as a catalyst poison.[2][7]

Commonly used heterogeneous catalysts include palladium, platinum, and rhodium on a carbon support (Pd/C, PtO₂, Rh/C), as well as Raney Nickel.[8] These systems often require elevated temperatures and pressures.[2] More recently, homogeneous catalysts, such as specific iridium(III) complexes, have been developed that operate under milder conditions and exhibit remarkable chemoselectivity, tolerating sensitive functional groups like nitro, azido, and bromo moieties.[7][9] The choice of catalyst and reaction conditions is crucial to maximize yield and minimize side reactions like over-reduction, which can lead to C-N bond cleavage.[8]

Quantitative Data Summary: Catalytic Hydrogenation

| Catalyst System | Substrate | Conditions | Yield | Reference |

| 10% Rh/C | Pyridine | 5 atm H₂, H₂O, 80°C | High | [10] |

| Iridium(III) Complex | 3-Nitropyridine | H₂, 2,2,2-Trifluoroethanol | Excellent | [7] |

| Pd/C | Pyridine N-oxide | Ammonium formate | High | [10] |

| Raney-Ni | Quaternary Pyridinium Salt | H₂ | - | [4] |

Experimental Protocol: Hydrogenation using Rh/C

-

Reaction Setup: In a high-pressure autoclave vessel, add the pyridine substrate (1.0 mmol) and 10% Rhodium on Carbon (5-10 mol%).

-

Solvent Addition: Add deionized water (5 mL) to the vessel.

-

Reaction Execution:

-

Seal the autoclave and purge the system three times with hydrogen gas.

-

Pressurize the autoclave to 5 atm with hydrogen.

-

Heat the reaction mixture to 80°C and stir vigorously for 16-24 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude piperidine product.

-

If necessary, purify the product by distillation or flash column chromatography on silica gel.[8][10]

-

Visualization: Catalytic Hydrogenation Workflow

Asymmetric Synthesis of Chiral Piperidines

Application Notes

Chiral piperidines are prevalent scaffolds in numerous natural products and pharmaceuticals, making their stereoselective synthesis a critical goal in drug discovery.[11][12] Asymmetric synthesis methods provide access to enantiomerically pure piperidines, which is essential as different enantiomers of a drug can have vastly different pharmacological activities and side-effect profiles.[13]

Several powerful strategies have been developed:

-

Rhodium-Catalyzed Asymmetric Reductive Transamination: This innovative method uses a chiral primary amine to introduce stereochemistry during the reduction of a pyridinium salt.[11][14] It offers excellent diastereo- and enantioselectivity and tolerates a wide range of functional groups.[11][12]

-

Aza-Diels-Alder Reaction: This cycloaddition reaction between an imine (dienophile) and a diene is a powerful tool for constructing the piperidine ring.[15] Chiral catalysts, such as C2-symmetric phosphepines, can be used to achieve high enantioselectivity.[16]

-

Organocatalytic Domino Reactions: Multi-step reactions performed in a single pot, such as a domino Michael addition/aminalization, can create highly substituted, polysubstituted piperidines with multiple stereocenters.[12]

Quantitative Data Summary: Asymmetric Synthesis

| Method | Catalyst / Reagent | Key Transformation | Enantio-/Diastereo-selectivity | Reference |

| Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium Salt → Chiral Piperidine | Excellent d.r. and e.e. | [11][12] |

| Aza-Diels-Alder | Chiral Phosphepine | Imine + Allene → Piperidine | Up to 99% e.e. | [16] |

| C-H Cyanation | Chiral Cu Catalyst | Acyclic Amine → Chiral Piperidine | High enantioselectivity | [17] |

| Continuous Flow | N-(tert-butylsulfinyl)-imine | Grignard Addition/Cyclization | >90:10 d.r. | [18] |

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Transamination

Adapted from BenchChem Application Notes.[12]

-

Reaction Setup: To a 4 mL vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

-

Solvent and Reagent Addition:

-

Seal the vial with a screw cap.

-

Add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

-

Add formic acid (12.0 mmol, 24.0 equiv).

-

-

Reaction Execution:

-

Place the vial in a heating block and stir the reaction mixture at 40°C for 22 hours.

-

-

Work-up and Purification: